3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Descripción
The compound 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a sulfonamide group attached to the oxazepine core at position 2 and a fluorine atom at position 3 on the benzenesulfonamide moiety. The molecular formula is C₂₀H₁₅FN₂O₄S, with a monoisotopic mass of 398.073656 . Its structure combines a rigid dibenzooxazepine scaffold with a sulfonamide substituent, making it a candidate for pharmacological applications, particularly in receptor modulation (e.g., dopamine D2 receptors, as suggested by related compounds in Evidences 1–12).
Propiedades
IUPAC Name |
3-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-5-7-19-17(9-12)22-20(24)16-11-14(6-8-18(16)27-19)23-28(25,26)15-4-2-3-13(21)10-15/h2-11,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUYYOSCSGGAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations on the Benzenesulfonamide Group
Positional Isomerism of Fluorine
- 4-Fluoro Analogs : describes 4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide , where fluorine occupies position 4 on the benzenesulfonamide. This positional difference may influence electronic properties and binding interactions compared to the 3-fluoro derivative .
- 3-Fluoro-3-Methyl Analog : details 4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (C₂₁H₁₇FN₂O₄S, MW 412.4). The additional methyl group at position 3 may enhance lipophilicity and steric hindrance .
Non-Fluorinated Sulfonamides
- Trifluoromethyl Substituent : reports N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (C₂₂H₁₆F₃N₂O₃), where a trifluoromethyl group replaces fluorine. The electron-withdrawing CF₃ group could improve metabolic stability .
- 3,4-Dimethyl Substituent : highlights 3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (F732-0017), which introduces steric bulk and alters solubility .
Modifications on the Dibenzooxazepine Core
Alkyl Substituents
- Ethyl vs. Methyl Groups : describes 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide , where an ethyl group replaces the methyl on the oxazepine analog. Alkyl chain length impacts pharmacokinetics and receptor affinity .
- Benzyl Substituents : synthesizes 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid , demonstrating how aromatic substituents enhance rigidity and π-π interactions .
Oxidation State
Heteroatom Variations: Oxazepine vs. Thiazepine
- Thiazepine Analogs : –4 and 6–12 focus on dibenzo[b,f][1,4]thiazepines (sulfur atom in the ring) rather than oxazepines (oxygen atom). For example, 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () shows altered electronic properties due to sulfur’s larger atomic size and lower electronegativity .
Physicochemical and Pharmacological Comparison
Molecular Weight and Solubility
- Solubility Trends : Fluorine and methyl groups reduce solubility, while sulfoxide and methoxy groups enhance it .
Actividad Biológica
3-Fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including the presence of a fluorine atom and a dibenzo structure, may influence its biological activity and pharmacological properties.
The biological activity of 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is believed to involve its interaction with specific molecular targets such as enzymes or receptors. This compound may act as an inhibitor or modulator of various biological pathways, which is essential for its therapeutic efficacy.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Initial studies suggest that compounds within the dibenzo[b,f][1,4]oxazepin class exhibit significant anticancer activity. The mechanism may involve the inhibition of key oncogenic pathways or direct cytotoxic effects on cancer cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy. For instance, related benzenesulfonamides demonstrated IC50 values ranging from 6.9 to 9.5 μM against LSD1, indicating potential for selectivity and reversibility in inhibition .
- Neuropharmacological Effects : The structural attributes suggest possible interactions with serotonin receptors, which could lead to implications in treating mood disorders or neurodegenerative diseases.
Research Findings and Case Studies
In a comparative study involving various derivatives of dibenzo[b,f][1,4]oxazepines:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Fluoro-N-(8-methyl-dibenzo[b,f][1,4]oxazepin) | Fluoro-substituted benzene ring | Potential serotonin receptor antagonist |
| N-(6-methylbenzo[d]thiazol-2-yloxy)-furan | Thiazole moiety with furan | Antimicrobial activity |
| 5-(4-chlorophenyl)-N-(7-methylbenzo[d]thiazol) | Chlorophenyl substituent | Anticancer properties |
These findings highlight the diversity in biological activities conferred by structural modifications within this chemical class.
Synthesis and Preparation Methods
The synthesis of 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions:
- Preparation of Dibenzo Core : Utilizing specific reagents and conditions to form the dibenzo structure.
- Substitution Reactions : Introduction of fluorine and sulfonamide groups through controlled reactions involving fluorinating agents and sulfonamide-forming reagents.
- Optimization Techniques : Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly.
Q & A
Q. What are the recommended synthetic routes for 3-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the dibenzo[b,f][1,4]oxazepin scaffold via cyclization reactions. For example, analogous compounds (e.g., tetrahydrobenzooxazepin derivatives) are synthesized using Buchwald-Hartwig amination or Ullmann coupling to introduce substituents . Optimization includes:
- Temperature control (e.g., reflux in THF or DCM) to minimize side reactions.
- Catalytic systems (e.g., Cu(OAc)₂·H₂O for cross-coupling reactions).
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Yield improvements often require iterative adjustment of stoichiometry and solvent polarity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm regiochemistry and substituent positions. For example, the oxazepin carbonyl signal typically appears at ~170–175 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to validate molecular weight (e.g., expected m/z ~416.5 g/mol for analogous structures) .
- HPLC-PDA : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, exposure times). To address this:
- Cross-Validation : Replicate assays using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .
- Mechanistic Profiling : Use RNA-seq or proteomics to compare pathway activation (e.g., apoptosis vs. oxidative stress) in divergent models .
Statistical tools (e.g., ANOVA with post-hoc Tukey tests) should quantify inter-experimental variability .
Q. What methodological approaches are recommended to study the environmental fate and degradation pathways of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered framework inspired by Project INCHEMBIOL :
- Lab Studies : Aerobic/anaerobic biodegradation assays (OECD 301/311) to measure half-life under controlled pH/temperature.
- Advanced Analytics : LC-MS/MS to identify transformation products (e.g., hydroxylated or defluorinated metabolites).
- Computational Modeling : QSAR or molecular docking to predict bioaccumulation potential and ecotoxicological endpoints .
Field validation via sediment/water sampling in contaminated sites can confirm lab-derived degradation pathways.
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for a target protein?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and active-site residues (e.g., hydrogen bonding with serine/threonine kinases) .
- Analog Synthesis : Systematically modify substituents (e.g., fluorine position, methyl group on oxazepin) and test inhibitory potency in enzyme assays (e.g., IC₅₀ determination) .
- Selectivity Screening : Profile activity against off-target proteins (e.g., cytochrome P450 isoforms) to minimize toxicity .
Contradiction Analysis & Theoretical Frameworks
Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?
- Methodological Answer :
- Calibration : Validate computational tools (e.g., COSMO-RS for solubility) against experimental data (e.g., shake-flask method) .
- Error Analysis : Quantify deviations (e.g., logP predictions vs. HPLC-measured values) using root-mean-square-error (RMSE) metrics .
- Hybrid Models : Combine density functional theory (DFT) with machine learning to refine predictions for fluorinated sulfonamides .
Q. How should a theoretical framework guide research on this compound’s mechanism of action in neurological disorders?
- Methodological Answer : Align with neuropharmacological theories (e.g., glutamate hypothesis for neurodegeneration):
- Hypothesis Testing : Use patch-clamp electrophysiology to assess NMDA receptor modulation .
- Epistemological Alignment : Link observed effects (e.g., reduced Aβ aggregation) to established pathways (e.g., amyloid cascade theory) .
- Morphological Analysis : Correlate in vivo efficacy (e.g., Morris water maze) with histopathological changes in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
